N-butyl-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-butyl-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a butyl group, a chlorophenyl group, and a carboxamide group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:
- Preparation of the azide precursor: The azide precursor can be synthesized by reacting 4-chlorobenzyl chloride with sodium azide in an appropriate solvent.
- Preparation of the alkyne precursor: The alkyne precursor can be synthesized by reacting butylamine with propargyl bromide.
- Cycloaddition reaction: The azide and alkyne precursors are then subjected to the cycloaddition reaction in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-butyl-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research has indicated its potential as a therapeutic agent for treating certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-butyl-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the butyl group can influence its solubility and bioavailability.
Comparison with Similar Compounds
N-butyl-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives to highlight its uniqueness:
This compound: Known for its antimicrobial and antifungal properties.
N-butyl-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate: Similar structure but different functional group, leading to varied biological activities.
N-butyl-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-sulfonamide: Contains a sulfonamide group, which may alter its chemical reactivity and biological properties.
Properties
Molecular Formula |
C13H15ClN4O |
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Molecular Weight |
278.74 g/mol |
IUPAC Name |
N-butyl-1-(4-chlorophenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C13H15ClN4O/c1-2-3-8-15-13(19)12-9-18(17-16-12)11-6-4-10(14)5-7-11/h4-7,9H,2-3,8H2,1H3,(H,15,19) |
InChI Key |
HWWLDHMKICGRIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CN(N=N1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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